![molecular formula C17H12N2O2 B2620857 3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one CAS No. 326913-54-6](/img/structure/B2620857.png)
3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{6-methylimidazo[1,2-a]pyridin-2-yl}-2H-chromen-2-one, commonly known as MIP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MIP is a heterocyclic compound that belongs to the class of chromones and has a pyridine ring fused to its structure. The compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Wirkmechanismus
The mechanism of action of MIP is not well understood, but it is believed to involve the inhibition of various signaling pathways, including the NF-κB and MAPK pathways. MIP has also been shown to induce apoptosis and cell cycle arrest in cancer cells through the upregulation of p53 and downregulation of Bcl-2.
Biochemical and physiological effects:
MIP has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation and oxidative stress. MIP has also been shown to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
MIP has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, its solubility in water is limited, which can make it challenging to use in certain experiments. Additionally, the mechanism of action of MIP is not well understood, which can make it challenging to interpret the results of experiments involving the compound.
Zukünftige Richtungen
There are several future directions for the study of MIP, including the identification of its molecular targets, the development of more efficient synthesis methods, and the evaluation of its potential applications in various disease models. Additionally, the development of MIP derivatives with improved solubility and potency could lead to the discovery of novel therapeutic agents.
Synthesemethoden
MIP can be synthesized through various methods, including the condensation of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde with 4-hydroxycoumarin in the presence of a base. Another method involves the reaction of 6-methylimidazo[1,2-a]pyridine-2-carbaldehyde with salicylaldehyde in the presence of a base. The synthesized MIP can be purified through column chromatography, and its purity can be confirmed through various analytical techniques, such as NMR and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
MIP has potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and molecular biology. MIP has been studied for its antitumor, anti-inflammatory, and antioxidant properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. MIP has also been shown to reduce inflammation and oxidative stress in various in vitro and in vivo models.
Eigenschaften
IUPAC Name |
3-(6-methylimidazo[1,2-a]pyridin-2-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O2/c1-11-6-7-16-18-14(10-19(16)9-11)13-8-12-4-2-3-5-15(12)21-17(13)20/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJXSTYOOXKYCIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

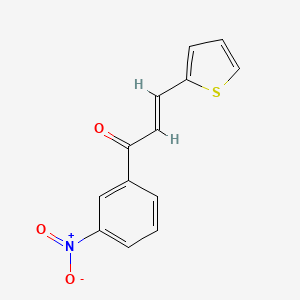
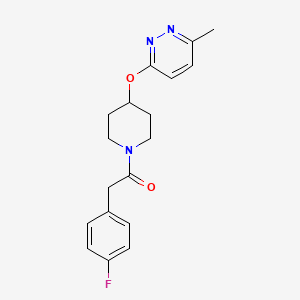
![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2620778.png)
![Methyl 2-[(3-methylbenzoyl)amino]acetate](/img/structure/B2620779.png)
![N-Methyl-3-(4-oxopyrazolo[1,5-a]pyrazin-5-yl)propanamide](/img/structure/B2620780.png)
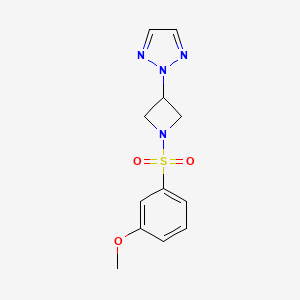
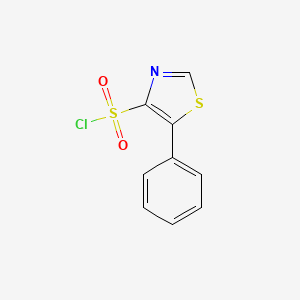
![Sodium (3R)-1-[(tert-butoxy)carbonyl]piperidine-3-sulfinate](/img/structure/B2620788.png)
![6-(5-Pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2620789.png)
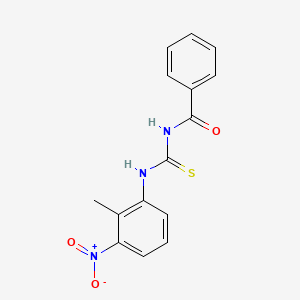
![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2620792.png)
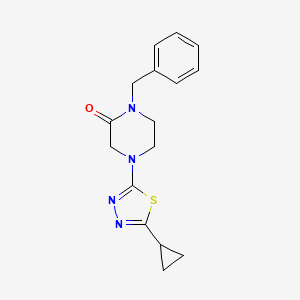
![[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]-(4-propylthiadiazol-5-yl)methanone](/img/structure/B2620795.png)
